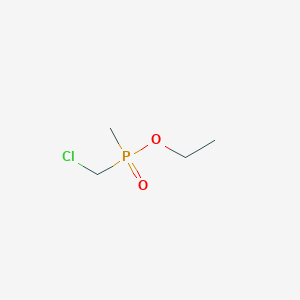

Ethyl (chloromethyl)(methyl)phosphinate

Beschreibung

Eigenschaften

IUPAC Name |

1-[chloromethyl(methyl)phosphoryl]oxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClO2P/c1-3-7-8(2,6)4-5/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXWIKOQNODHCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110838-42-1 | |

| Record name | ethyl (chloromethyl)(methyl)phosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of ethyl (chloromethyl)(methyl)phosphinate typically involves the reaction of chloromethyl methylphosphinate with ethanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Ethyl (chloromethyl)(methyl)phosphinate undergoes various chemical reactions, including:

Hydrolysis: This reaction can occur under both acidic and basic conditions, leading to the formation of phosphinic acids.

Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form phosphine oxides or reduction to form phosphines.

Common reagents used in these reactions include hydrochloric acid for hydrolysis, amines for substitution, and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl (chloromethyl)(methyl)phosphinate serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of phosphonates and phosphinates, which are important in medicinal chemistry and agricultural applications. The compound can be synthesized through the reaction of chloromethyl methylphosphinate with ethanol, typically in the presence of a base like sodium hydroxide. This reaction facilitates the formation of ethyl (chloromethyl)(methyl)phosphinate, which can then undergo further transformations to yield a variety of derivatives with distinct biological activities.

Key Reactions

- Hydrolysis : This reaction leads to the formation of phosphonic acids, which are valuable in drug development.

- Substitution Reactions : The chloromethyl group allows for nucleophilic substitutions, enabling the introduction of various functional groups into the molecule.

Medicinal Chemistry

The compound has shown promise as an antibacterial agent due to its ability to interfere with bacterial metabolic pathways. Research indicates that ethyl (chloromethyl)(methyl)phosphinate can form stable complexes with essential biomolecules, potentially leading to the development of new antimicrobial agents .

Case Studies

- A study highlighted its application as an enzyme inhibitor, affecting various biological pathways by forming covalent bonds with active site residues in enzymes. This property positions it as a candidate for further studies targeting anticancer and antimicrobial applications.

Pharmaceutical Applications

Ethyl (chloromethyl)(methyl)phosphinate is utilized in the synthesis of nucleoside phosphate and phosphonate prodrugs. These compounds are essential for developing antiviral medications, particularly those targeting viral replication mechanisms . The phosphonate moiety introduced by this compound enhances the bioavailability and efficacy of nucleoside analogs.

Analytical Applications

Gas chromatography-mass spectrometry (GC-MS) is frequently employed to assess the purity of ethyl (chloromethyl)(methyl)phosphinate and identify degradation products. This analytical technique is crucial for ensuring the quality and consistency of synthesized compounds in research settings.

Environmental and Agricultural Applications

Phosphonates, including ethyl (chloromethyl)(methyl)phosphinate, have been studied for their potential use as environmentally friendly pesticides and herbicides. Their ability to inhibit specific metabolic pathways in plants and pests makes them valuable candidates for developing sustainable agricultural practices .

Wirkmechanismus

The mechanism of action of ethyl (chloromethyl)(methyl)phosphinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction . The pathways involved may include the inhibition of enzyme activity or the modulation of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The table below highlights key structural and functional differences between Ethyl (chloromethyl)(methyl)phosphinate and analogous compounds:

Key Insights :

- The chloromethyl group in the target compound increases electrophilicity compared to ethyl methylphosphinate, enabling reactions like nucleophilic substitution or elimination .

- Bis(chloromethyl) analogs (e.g., sec-butyl derivative) exhibit accelerated solvolysis via an Sn1 pathway due to the weakened phosphinate leaving group .

- Substitution of chloromethyl with cyanomethyl (as in ) shifts reactivity toward nucleophilic additions or cyclizations.

Physical and Chemical Properties

Notes:

- The chloromethyl group increases molecular polarity and boiling point compared to ethyl methylphosphinate.

Biologische Aktivität

Ethyl (chloromethyl)(methyl)phosphinate is a phosphinate compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Ethyl (chloromethyl)(methyl)phosphinate

Ethyl (chloromethyl)(methyl)phosphinate, with the chemical formula C₅H₁₄ClO₃P, is characterized by the presence of a chloromethyl group that enhances its reactivity. As a member of the phosphinate class, it is known to undergo various chemical transformations, including hydrolysis and substitution reactions. These properties make it a versatile compound in biological applications.

1. Antimicrobial Properties

Research indicates that phosphinates, including ethyl (chloromethyl)(methyl)phosphinate, exhibit significant antimicrobial activity. They have been shown to interact with bacterial cell membranes and inhibit essential cellular functions, leading to bacterial cell death.

2. Enzyme Inhibition

Ethyl (chloromethyl)(methyl)phosphinate has been investigated for its potential as an enzyme inhibitor. The mechanism involves the formation of covalent bonds with active site residues in enzymes, which leads to the inhibition of their activity. This characteristic positions it as a candidate for developing therapeutic agents targeting various diseases, including cancer.

3. Interaction with Nucleic Acids

Phosphinates are known to interact with nucleic acids, affecting DNA and RNA synthesis. This interaction can lead to alterations in gene expression and cellular function. The precise molecular mechanisms remain under investigation but are crucial for understanding the compound's potential as an antiviral agent.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that ethyl (chloromethyl)(methyl)phosphinate exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was effective at low concentrations, indicating its potential as a broad-spectrum antimicrobial agent.

- Enzyme Inhibition Studies : In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit acetylcholinesterase activity, which is significant for developing treatments for neurodegenerative diseases.

Biochemical Pathways

Ethyl (chloromethyl)(methyl)phosphinate participates in various biochemical pathways due to its ability to undergo hydrolysis under acidic and basic conditions. This hydrolysis leads to the formation of phosphinic acids, which can further interact with biological targets.

Pharmacokinetics

The pharmacokinetic profile of ethyl (chloromethyl)(methyl)phosphinate is not thoroughly documented; however, it is known that the hydrolysis process can occur rapidly under physiological conditions. Factors such as pH and temperature significantly influence its stability and reactivity.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against a range of bacteria; mechanism involves disruption of cell membranes. |

| Enzyme Inhibition | Inhibits key enzymes like acetylcholinesterase; potential applications in treating neurodegenerative diseases. |

| Nucleic Acid Interaction | Alters DNA/RNA synthesis; implications for antiviral strategies. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing ethyl (chloromethyl)(methyl)phosphinate?

- Methodology : A common approach involves radical chlorination of precursor phosphinic chlorides. For example, ethyl 2-methylphenyl(methyl)phosphinate can be converted to 2-chloromethylphenyl(methyl)phosphinic chloride using PCl₅, followed by reaction with amines to yield phosphinamide intermediates. Catalysts like anhydrous NiCl₂ improve yields .

- Key Considerations : Monitor reaction progress via TLC (e.g., ethyl acetate/n-hexane eluent) and optimize chlorination conditions to minimize dichlorinated byproducts .

Q. How can the purity and structural integrity of ethyl (chloromethyl)(methyl)phosphinate be validated?

- Methodology : Use HPLC with a mobile phase of water/acetonitrile/triethylamine (pH-adjusted) for purity analysis. Structural confirmation can be achieved via NMR (³¹P and ¹H) and mass spectrometry .

- Data Contradictions : Discrepancies in purity may arise from residual solvents or unreacted precursors. Column chromatography (ethyl acetate/hexane gradients) is recommended for purification .

Q. What safety protocols are critical when handling ethyl (chloromethyl)(methyl)phosphinate?

- Guidelines : Store in tightly sealed containers in cool, ventilated areas away from ignition sources. Use non-sparking tools and grounded equipment during transfers. Corrosion-resistant materials (e.g., glass-lined reactors) are advised due to reactivity with metals .

Advanced Research Questions

Q. How do substituents on the phosphinate moiety influence solvolysis mechanisms?

- Mechanistic Insight : Chloromethyl groups promote Sₙ1 pathways by stabilizing carbocation intermediates. Compare entropy values and reaction rates (e.g., sec-butyl bis(chloromethyl)phosphinate vs. non-chlorinated analogs) to confirm heterolytic cleavage .

- Experimental Design : Conduct kinetic studies under varying solvents (polar vs. nonpolar) and temperatures. Monitor intermediates via trapping experiments or isotopic labeling .

Q. What are the environmental degradation pathways of ethyl (chloromethyl)(methyl)phosphinate?

- Analytical Strategy : Perform hydrolysis studies under acidic/alkaline conditions (pH 3–10) and analyze products via GC-MS. Compare with analogous compounds like chloromethyl methyl ether, which hydrolyzes to formaldehyde and HCl .

- Ecotoxicity Data : Use Daphnia magna or algal bioassays to assess acute toxicity. Reference regulatory frameworks (e.g., EPA DSSTox) for hazard classification .

Q. How can computational modeling predict the reactivity of ethyl (chloromethyl)(methyl)phosphinate in nucleophilic substitutions?

- Methodology : Apply DFT calculations (e.g., B3LYP/6-31G*) to map transition states and compare activation energies for Sₙ1 vs. Sₙ2 pathways. Validate with experimental kinetic data .

- Data Interpretation : Correlate Mulliken charges on phosphorus and leaving groups with observed reaction rates .

Data Analysis and Contradictions

Q. How to resolve discrepancies in radical chlorination yields for phosphinate derivatives?

- Troubleshooting : Low yields (e.g., 65% for dichlorinated products) may stem from competing side reactions. Use radical inhibitors (e.g., TEMPO) to suppress undesired pathways. Adjust stoichiometry of Cl₂ or initiators (e.g., AIBN) .

Q. Why do phosphinate esters exhibit variability in chromatographic retention times?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.